![molecular formula C11H16O B3114134 4-Phenylpentan-1-ol CAS No. 19967-24-9](/img/structure/B3114134.png)
4-Phenylpentan-1-ol
Overview
Description
4-Phenylpentan-1-ol is a chemical compound with the molecular formula C11H16O . It has a molecular weight of 164.24 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Phenylpentan-1-ol consists of a pentanol chain with a phenyl group attached to the fourth carbon . The InChI representation of the molecule isInChI=1S/C11H16O/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3/t10-/m0/s1
. Physical And Chemical Properties Analysis
4-Phenylpentan-1-ol has several computed properties . It has a molecular weight of 164.24 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass are both 164.120115130 g/mol . The Topological Polar Surface Area is 20.2 Ų .Scientific Research Applications
Synthesis and Catalysis
- Organophosphine-catalyzed reactions use 4-Phenylpentan-1-ol derivatives for synthesizing 1-phenylpentane-1, 4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones, highlighting the compound's utility in selective synthesis with high efficiency and mild reaction conditions (Zhang et al., 2010).
Photochemistry
- The compound plays a role in the study of temperature-dependent solvent effects in photochemistry, particularly in the Norrish Type II reaction of 1-phenylpentan-1-one and its derivatives. This highlights its utility in understanding photoreaction mechanisms and solvent interactions (Klán & Literák, 1999).
Molecular Conformation
- Research on preferred molecular conformations of compounds like 4-Phenylpentan-1-ol is significant in understanding molecular interactions and stability. This research aids in the prediction of molecular behavior in different environments (HirotaMinoru et al., 1981).
Chemical Rearrangements and Catalysis
- Acid-catalyzed cyclialkylation of derivatives of 4-Phenylpentan-1-ol leads to unexpected rearrangements, forming various indene derivatives. This research is pivotal for understanding reaction mechanisms and developing novel synthetic pathways (Blum et al., 2002).
Chemical Extraction and Separation
- 4-Phenylpentan-1-ol derivatives are used in the selective extraction and separation of metals, such as iron(III), from various solutions. This application is critical in analytical chemistry and metal recovery processes (Gawali & Shinde, 1974).
Spectroscopy and Chemical Analysis
- The compound and its derivatives are subjects in spectroscopic studies, aiding in understanding molecular structures and chemical properties. This is essential in the field of chemical analysis and molecular identification (Westphal et al., 2012).
properties
IUPAC Name |
4-phenylpentan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUUTWZFQCAVRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314425 | |
Record name | δ-Methylbenzenebutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpentan-1-ol | |
CAS RN |
19967-24-9 | |
Record name | δ-Methylbenzenebutanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19967-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | δ-Methylbenzenebutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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